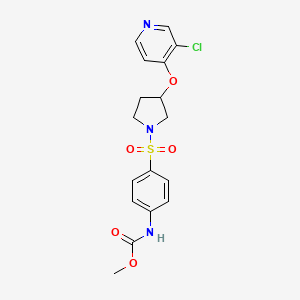

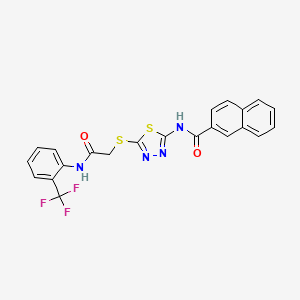

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a compound that likely exhibits a complex structure due to the presence of multiple functional groups such as amide, thiadiazole, and naphthyl moieties. Although the specific compound is not directly discussed in the provided papers, similar structures are mentioned, which can give insights into the nature of such molecules. For instance, the thiadiazole ring is a common feature in the compounds studied in the papers, which are known for their potential biological activities and their ability to form stable crystal structures through non-covalent interactions .

Synthesis Analysis

The synthesis of compounds similar to N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide typically involves multi-step reactions starting from basic building blocks such as naphthyl derivatives and thiadiazole precursors. For example, the synthesis of N-substituted thiadiazole derivatives can be achieved by reacting acylazides with amino-thiadiazoles, as seen in the synthesis of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas . The synthesis of naphthyl-containing heterocycles is also reported, which involves reactions with arylidinecyanothioacetamide in the presence of ethanol and piperidine .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a thiadiazole ring, which is known to engage in various non-covalent interactions, including hydrogen bonding. The orientation of substituents around the thiadiazole ring can significantly influence the overall molecular conformation and the types of interactions it can participate in. For instance, the orientation of the amino group in adamantane-1,3,4-thiadiazole derivatives has been found to differ in non-halogenated structures, which affects the intermolecular interactions .

Chemical Reactions Analysis

Compounds containing thiadiazole rings can undergo a variety of chemical reactions, often facilitated by the presence of reactive functional groups. For example, thiadiazole derivatives can react with haloketones to yield nicotinamide derivatives, which can further cyclize to form various bi- or tricyclic structures . The reactivity of such compounds can lead to a diverse array of products, depending on the reaction conditions and the nature of the reactants involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide would be influenced by its molecular structure. The presence of the trifluoromethyl group could impart lipophilic character to the molecule, while the amide linkage may enhance its hydrogen bonding capacity. The thiadiazole ring is likely to contribute to the molecule's stability and potential biological activity. The crystallographic analysis of similar compounds has shown that non-covalent interactions, such as hydrogen bonding, play a significant role in the stabilization of their structures .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,3,4-thiadiazoles, have been reported to interact with dna . They are known to bind with the DNA duplex, particularly within the minor groove .

Mode of Action

Similar compounds, such as 1,3,4-thiadiazoles, have been reported to prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway .

Biochemical Pathways

Similar compounds, such as 1,3,4-thiadiazoles, have been reported to affect the gabaa pathway , which plays a crucial role in inhibitory neurotransmission in the central nervous system.

Result of Action

Similar compounds, such as 1,3,4-thiadiazoles, have been reported to have anticonvulsant activity .

Eigenschaften

IUPAC Name |

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F3N4O2S2/c23-22(24,25)16-7-3-4-8-17(16)26-18(30)12-32-21-29-28-20(33-21)27-19(31)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2,(H,26,30)(H,27,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDFENRNHAZUIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/no-structure.png)

![Bicyclo[3.1.1]heptan-2-amine;hydrochloride](/img/structure/B3000870.png)

![methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B3000874.png)

![1-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B3000880.png)

![2-fluoro-6-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B3000881.png)

![N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B3000885.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3000891.png)